

basic pharmacological profile of phenylpropanamine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: N,N-dimethyl-3-(4-methylphenoxy)-1-phenylpropan-1-amine;hydrochloride

CAS No.: 74515-39-2

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Opioid Receptor Activity and Selectivity

Phenylpropanamine derivatives can be designed to target specific opioid receptor subtypes. The "message-address" concept is a fundamental strategy in their design, where the "message" portion (often a 4,5-epoxymorphinan scaffold) is responsible for receptor activation, and the "address" component (a para-substituted phenyl group) confers subtype selectivity [1].

Recent work on **7 α -phenyl-6,14-endoetheno-tetrahydronorthebaines** demonstrates how modifying the para-position of the terminal phenyl group can switch selectivity between kappa (KOR) and delta (DOR) opioid receptors [1]. The table below summarizes the binding affinity and functional activity data for a representative series of these novel DOR agonists [1].

Table 1: Biological Activity of Select Para-Substituted Phenylamino Derivatives as Delta Opioid Receptor Agonists

Compound	Para-Substituent (R)	DOR Binding Affinity (K _i , nM)	MOR Binding Affinity (K _i , nM)	DOR/MOR Selectivity	GTPyS Emax (%)
Example 1	-CONHCH ₃	0.54 ± 0.07	219 ± 51	405	74.4 ± 3.1

Compound	Para-Substituent (R)	DOR Binding Affinity (K _i , nM)	MOR Binding Affinity (K _i , nM)	DOR/MOR Selectivity	GTPyS Emax (%)
Example 2	-CON(CH ₃) ₂	1.36 ± 0.19	188 ± 31	138	78.8 ± 3.3
Example 3	-COCH ₃	3.92 ± 0.50	108 ± 16	28	70.9 ± 2.9
Example 4	-CN	1.71 ± 0.26	35.6 ± 5.5	21	81.1 ± 2.8
SNC-80	(Reference Compound)	1.05 ± 0.20	130 ± 29	124	85.9 ± 4.0

Key SAR Insights from Table 1:

- **Potency and Selectivity:** Small, polar substituents like **-CONHCH₃** and **-CON(CH₃)₂** yield high DOR affinity and exceptional selectivity over the mu opioid receptor (MOR), which is crucial for reducing MOR-associated side effects like respiratory depression [1].
- **Functional Efficacy:** All listed compounds act as **potent agonists**, as shown by their high Emax values in the [³⁵S]GTPyS binding assay, which measures G-protein activation [1].

Experimental Protocols for Profiling

A comprehensive pharmacological profile is built using standardized assays to evaluate binding and functional activity.

Receptor Binding Assay

This protocol determines a compound's affinity for opioid receptor subtypes [1].

- **Objective:** To measure the inhibitory constant (K_i) of a test compound for human DOR, MOR, and KOR.
- **Materials:**
 - Membranes from HEK293 cells stably expressing human cloned DOR, MOR, or KOR.
 - Radioactive ligands: [³H]Naltrindole (for DOR), [³H]DAMGO (for MOR), [³H]U69593 (for KOR).
 - Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4.
 - Test compounds at various concentrations.
 - GF/B glass fiber filters.

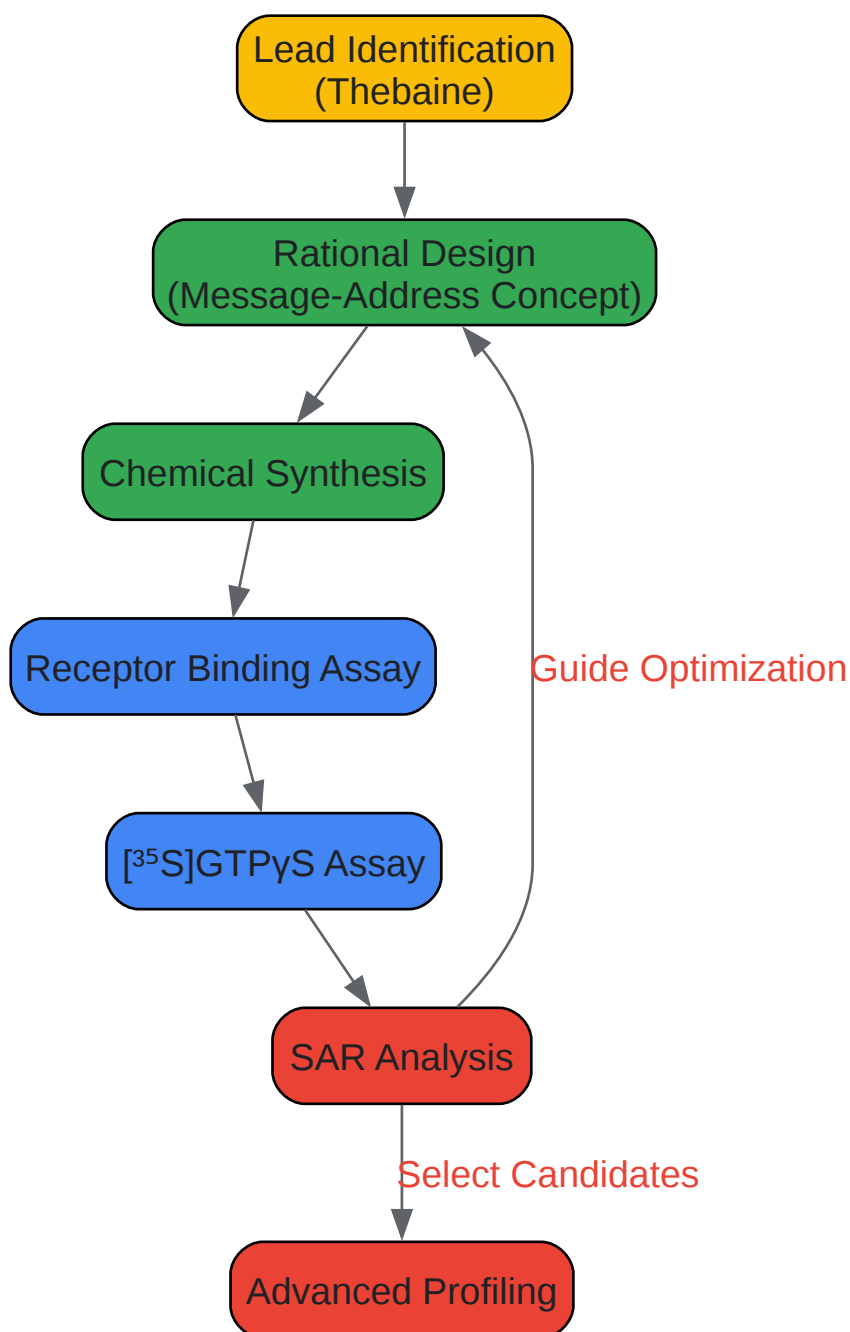
- Scintillation cocktail.
- **Methodology:**
 - Incubate membrane preparations (10-20 µg protein) with a fixed concentration of the radioactive ligand and serially diluted test compounds in a final volume of 1 mL for a defined period (e.g., 60 min at 25°C).
 - Terminate the reaction by rapid vacuum filtration through GF/B filters to separate bound from free radioactive ligand.
 - Wash filters with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
 - Analyze data with nonlinear regression to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioactive ligand and K_d is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This protocol determines the intrinsic efficacy of a compound—whether it is an agonist, partial agonist, or antagonist [1] [2].

- **Objective:** To measure the maximal stimulation (E_{max}) and potency (EC₅₀) of a compound for activating G-proteins via the DOR.
- **Materials:**
 - Membranes from HEK293 cells expressing human DOR.
 - [³⁵S]GTPγS.
 - Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, 100 mM NaCl, 1 mM DTT, pH 7.4.
 - GDP.
 - Test compounds at various concentrations.
- **Methodology:**
 - Pre-incubate membranes with GDP (30 µM) for 10 minutes at 25°C.
 - Add test compounds and [³⁵S]GTPγS (0.1 nM), and incubate for 60 min at 25°C.
 - Terminate the reaction by rapid vacuum filtration through GF/B filters.
 - Wash filters, measure bound radioactivity, and calculate stimulation as a percentage of the effect of a standard full agonist (e.g., 100% effect).

The logical workflow for the discovery and profiling of these compounds is summarized in the following diagram:



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Machine Learning in Opioid Pharmacology

Machine learning (ML) is emerging as a powerful tool for predicting the intrinsic activity (agonist vs. antagonist) of opioid receptor ligands [2].

- **Application:** Models trained on molecular structures (SMILES strings and 2D descriptors) can classify μ -opioid receptor (MOR) ligands with high accuracy (AUC >90%) [2].
- **Workflow:**
 - **Data Curation:** Compile a dataset of known ligands with measured efficacy (e.g., Emax from [³⁵S]GTPyS assays) [2].
 - **Descriptor Calculation:** Generate molecular descriptors and fingerprints from chemical structures [2].
 - **Model Training:** Train algorithms like **Extra Trees (ET)** or **Message Passing Neural Networks (MPNN)** to distinguish agonists from antagonists [2].
 - **Prediction:** Use the model to predict the activity of novel phenylpropanamine derivatives, prioritizing compounds for synthesis and testing [2].

Alternative Targets and Applications

While opioid receptors are a primary focus, phenylpropanamine derivatives also interact with other targets:

- **Norepinephrine Transporter (NET):** Derivatives like (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine (PYINXT) are designed as SPECT imaging agents for mapping NET in the brain, relevant for studying depression and ADHD [3].
- **Serine Proteases:** The simple scaffold 3-phenylpropylamine itself shows binding interactions with serine proteases like PRSS1, though its pharmacological role is not well-defined [4].

Key Takeaways and Future Directions

- **DOR-Selective Agonists:** A major research direction is developing para-substituted phenylamino derivatives of morphinan scaffolds as potent and highly selective DOR agonists, aiming for effective analgesics without the side effects of MOR agonists [1].
- **SAR-Driven Design:** The "message-address" model and systematic variation of the para-substituent are critical for optimizing DOR affinity, functional efficacy, and subtype selectivity [1].
- **Integrated Profiling:** A combination of binding assays (³H]Naltrindole displacement) and functional assays (³⁵S]GTPyS) is essential for a complete pharmacological characterization [1] [2].
- **Modern Tools:** Machine learning models are becoming valuable for predicting the activity of new derivatives, accelerating the drug discovery process [2].

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To cite this document: Smolecule. [basic pharmacological profile of phenylpropanamine derivatives]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533905#basic-pharmacological-profile-of-phenylpropanamine-derivatives>]

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